molecular formula C16H16N4O3S B12182476 1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide

1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide

Cat. No.: B12182476
M. Wt: 344.4 g/mol
InChI Key: JACRZMJLYSXRPE-UHFFFAOYSA-N
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Description

1-Methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an indazole ring, a sulfamoylbenzyl group, and a carboxamide moiety.

Preparation Methods

The synthesis of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Sulfamoylbenzyl Group: This step involves the reaction of the indazole intermediate with a sulfamoylbenzyl chloride under basic conditions.

    Carboxamide Formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indazole ring or the sulfamoylbenzyl group, using nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA Interaction: It can interact with DNA, affecting gene expression and cellular functions.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-Methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:

    1-Methyl-N-(4-sulfamoylbenzyl)-1H-pyrrole-2-carboxamide: This compound has a pyrrole ring instead of an indazole ring, leading to different chemical and biological properties.

    1-Methyl-N-(4-sulfamoylbenzyl)-1H-1,2,3-triazole-4-carboxamide: This compound contains a triazole ring, which may result in distinct reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-methyl-N-[(4-sulfamoylphenyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C16H16N4O3S/c1-20-14-5-3-2-4-13(14)15(19-20)16(21)18-10-11-6-8-12(9-7-11)24(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H2,17,22,23)

InChI Key

JACRZMJLYSXRPE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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